

# TCO-PEG4-Maleimide: A Technical Guide to a Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCO-PEG4-Maleimide	
Cat. No.:	B8115188	Get Quote

For Researchers, Scientists, and Drug Development Professionals

**TCO-PEG4-Maleimide** is a heterobifunctional crosslinking reagent that is instrumental in the field of bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs). Its unique structure incorporates three key components: a trans-cyclooctene (TCO) group, a maleimide group, and a hydrophilic tetraethylene glycol (PEG4) spacer. This design enables a powerful, two-step sequential conjugation strategy, leveraging distinct and highly efficient chemical reactions.

The maleimide moiety allows for the covalent attachment to biomolecules via a thiol-reactive mechanism, typically targeting cysteine residues on proteins and peptides.[1] Concurrently, the TCO group provides a reactive handle for bioorthogonal "click chemistry," specifically the exceptionally fast inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule.[2][3] The PEG4 spacer not only enhances the aqueous solubility of the linker but also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the labeled species.[4]

This guide provides an in-depth overview of the structure, reactivity, and application of **TCO-PEG4-Maleimide**, complete with quantitative data and detailed experimental protocols for its use in bioconjugation workflows.

## **Core Structure and Physicochemical Properties**



The structure of **TCO-PEG4-Maleimide** is defined by its three functional domains. The TCO ring is a strained alkene that is highly reactive toward tetrazines.[2] The maleimide is an  $\alpha,\beta$ -unsaturated carbonyl system that readily undergoes a Michael addition reaction with sulfhydryl groups. These two reactive ends are connected by a flexible, 4-unit polyethylene glycol chain.

Property	Value
Chemical Formula	C23H36N2O8
Molecular Weight	468.54 g/mol
CAS Number	2748945-56-2
Solubility	Soluble in DMSO, DMF, DCM
Storage Conditions	-20°C, desiccated. Avoid light.
Reactive Group 1	Maleimide (reacts with thiols)
Reactive Group 2	TCO (reacts with tetrazines)

## **Reaction Kinetics and Selectivity**

The utility of **TCO-PEG4-Maleimide** stems from the high speed and orthogonality of its two key reactions.

## **TCO-Tetrazine IEDDA Reaction**

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations and under physiological conditions without the need for a copper catalyst. The reaction rate is highly dependent on the specific tetrazine derivative used.



Tetrazine Reactant	Second-Order Rate Constant (k <sub>2</sub> )	Conditions	Reference
General (unspecified)	> 800 M <sup>-1</sup> S <sup>-1</sup>	Aqueous buffer	
3,6-di-(2-pyridyl)-s- tetrazine	26,000 ± 500 M <sup>-1</sup> s <sup>-1</sup>	PBS, 37°C	
3-methyl-6-phenyl- 1,2,4,5-tetrazine	5,300 ± 400 M <sup>-1</sup> s <sup>-1</sup>	PBS, 37°C	
3-(p- benzylaminocarbonyl) phenyl-6-methyl- 1,2,4,5-tetrazine	820 ± 70 M <sup>-1</sup> s <sup>-1</sup>	PBS, 37°C	-

### **Maleimide-Thiol Michael Addition**

The reaction of the maleimide group with a thiol (sulfhydryl) group proceeds via a Michael addition to form a stable thioether bond. The reaction is highly selective for thiols over other functional groups, such as amines, particularly within a specific pH range.

Parameter	Condition / Value	Reference
Optimal pH Range	6.5 - 7.5	
Selectivity	At pH 7, the maleimide group is ~1,000 times more reactive toward a free sulfhydryl than toward an amine.	
Reaction Rate Control	Kinetics are dependent on the thiol pKa and can be slowed by lowering the pH or buffer concentration.	
Reversibility	The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.	



## **Experimental Protocols**

The following are detailed protocols for a two-step bioconjugation workflow involving the labeling of a protein with **TCO-PEG4-Maleimide**, followed by a click reaction to a tetrazine-modified molecule.

# Protocol 1: Thiol-Specific Labeling of a Protein with TCO-PEG4-Maleimide

This protocol details the steps to conjugate **TCO-PEG4-Maleimide** to cysteine residues on a protein, such as an antibody.

- 1. Materials and Reagents:
- Protein (e.g., IgG antibody)
- TCO-PEG4-Maleimide
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.
  Degas the buffer before use.
- (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.
- Purification: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment.
- 2. Procedure:
- Protein Preparation:
  - Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.
  - If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary.
    Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-30 minutes. Note: For antibodies, selective reduction of hinge-region



disulfides may be desired to preserve antigen binding. If using DTT, it must be removed prior to adding the maleimide reagent.

- TCO-PEG4-Maleimide Stock Solution Preparation:
  - Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG4-Maleimide in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
- · Conjugation Reaction:
  - Add a 5- to 20-fold molar excess of the TCO-PEG4-Maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of TCO-Labeled Protein:
  - Remove the excess, unreacted TCO-PEG4-Maleimide using a desalting spin column or by dialysis against the Reaction Buffer.
  - The purified TCO-labeled protein can be stored at 4°C for immediate use or frozen for long-term storage.

### **Protocol 2: TCO-Tetrazine Click Reaction**

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a small molecule drug).

- 1. Materials and Reagents:
- Purified TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule of interest
- Reaction Buffer: PBS or other compatible buffer, pH 6.0-9.0.
- 2. Procedure:



#### Prepare Reactants:

- Ensure the TCO-labeled protein is in the desired Reaction Buffer.
- Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

#### Click Reaction:

- Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.05 to 1.5 molar equivalent of the tetrazine reagent to the TCO-protein is often recommended to ensure complete ligation.
- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction is often rapid and may be complete in under an hour.

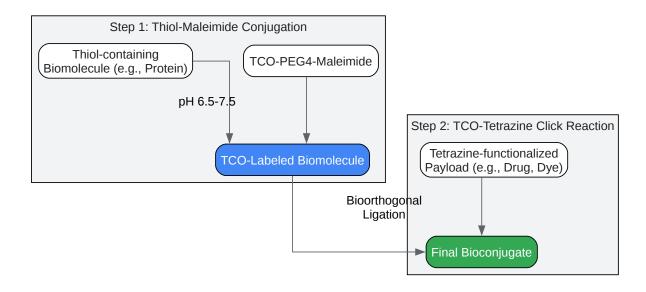
#### Final Purification:

• If necessary, purify the final conjugate to remove any excess tetrazine reagent using sizeexclusion chromatography (SEC) or another appropriate chromatographic method.

## Visualized Workflows and Relationships Logical Flow of a Two-Step Bioconjugation

The dual reactivity of **TCO-PEG4-Maleimide** allows for a controlled, sequential conjugation process. First, the more common and potentially less selective thiol reaction is performed, followed by the highly specific and rapid bioorthogonal click reaction.





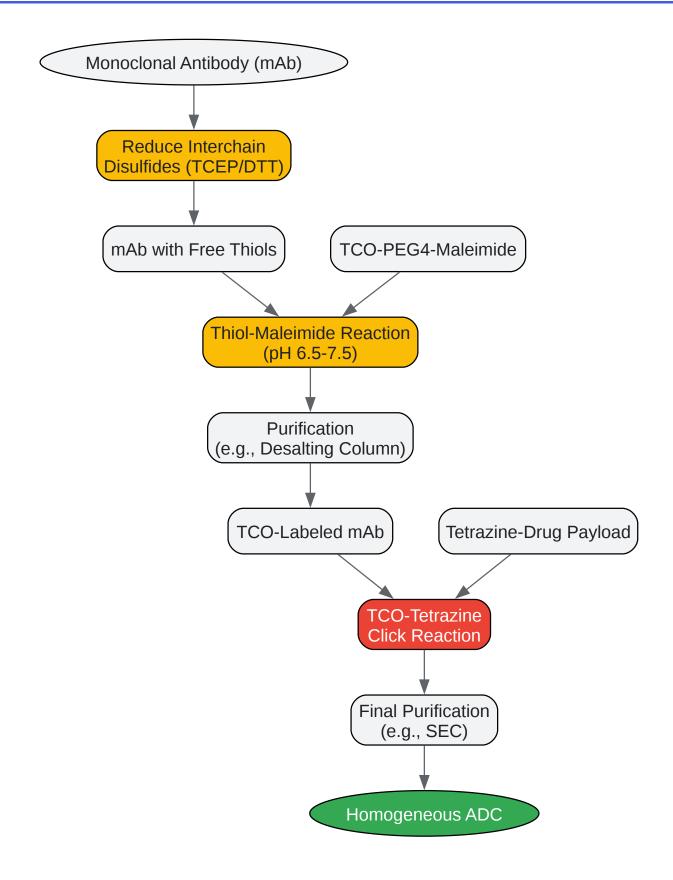
Click to download full resolution via product page

Caption: Logical workflow for sequential bioconjugation using TCO-PEG4-Maleimide.

# **Experimental Workflow for Antibody-Drug Conjugate** (ADC) Synthesis

A prime application for **TCO-PEG4-Maleimide** is the construction of site-specific ADCs. This workflow ensures a controlled drug-to-antibody ratio (DAR).





Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of an antibody-drug conjugate (ADC).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PEG4-maleimide, 2748945-56-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [TCO-PEG4-Maleimide: A Technical Guide to a Heterobifunctional Crosslinker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8115188#what-is-the-structure-of-tco-peg4-maleimide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com